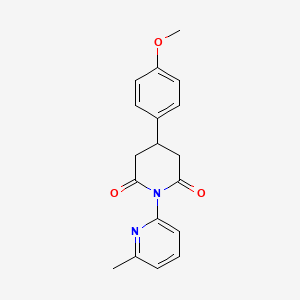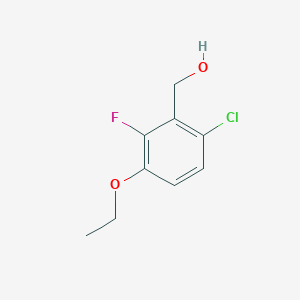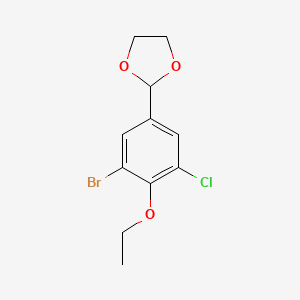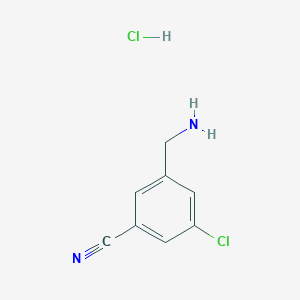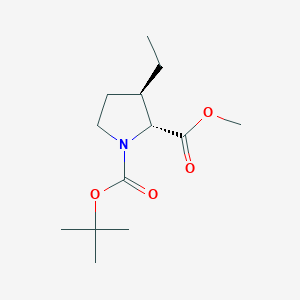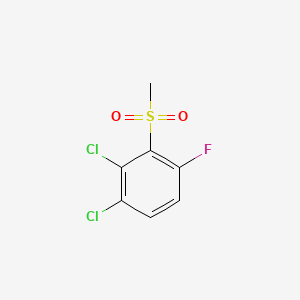
1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene is an aromatic compound with the molecular formula C7H5Cl2FO2S It is characterized by the presence of chlorine, fluorine, and methylsulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene typically involves the introduction of chlorine, fluorine, and methylsulfonyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions with appropriate reagents to introduce the desired functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different sulfonyl or sulfoxide compounds.
Scientific Research Applications
1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on other molecules. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4-(methylsulfonyl)benzene: This compound has two fluorine atoms instead of chlorine and exhibits different reactivity and properties.
1,2-Dichloro-3-fluoro-4-(methylsulfonyl)benzene: Similar to 1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene but with a different arrangement of substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific combination of chlorine, fluorine, and methylsulfonyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H5Cl2FO2S |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
1,2-dichloro-4-fluoro-3-methylsulfonylbenzene |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-13(11,12)7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |
InChI Key |
LUBMGVFGSQJAKM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)
![N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid](/img/structure/B14019700.png)
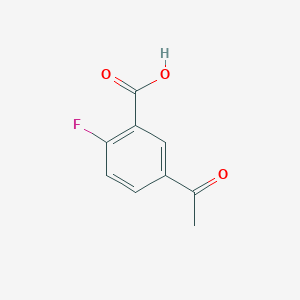
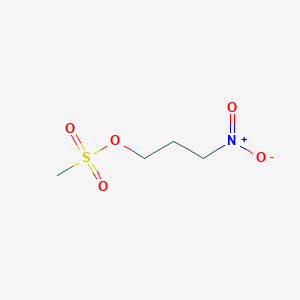
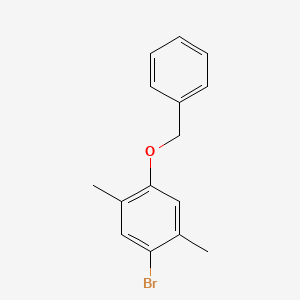
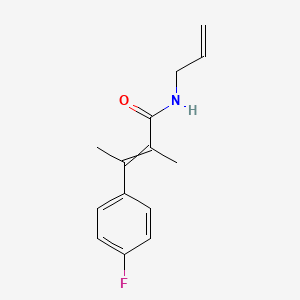
![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)
